3-[(4-Benzylpiperidin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione
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Overview
Description
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a benzylic piperidine moiety and a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized via a palladium-catalyzed reverse hydrogenolysis process, which couples 2-hydroxy-1,4-naphthoquinones with olefins.
Introduction of the Benzylic Piperidine Moiety: The benzylic piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share a similar furan core and have been studied for their antimicrobial and anticancer properties.
Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
What sets 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE apart is its unique combination of a benzylic piperidine moiety and a naphthofuran core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-2-methylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C26H23NO4/c1-16-21(22-23(28)19-9-5-6-10-20(19)24(29)25(22)31-16)26(30)27-13-11-18(12-14-27)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
InChI Key |
CWNXJFPWPCWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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